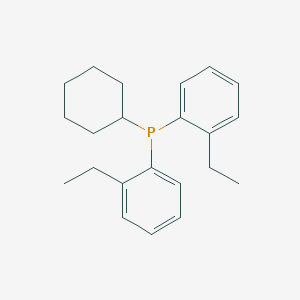
Cyclohexylbis(2-ethylphenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylbis(2-ethylphenyl)phosphine is an organophosphorus compound with the molecular formula C22H29P and a molecular weight of 324.44 g/mol . This compound is characterized by the presence of a cyclohexyl group and two 2-ethylphenyl groups attached to a phosphorus atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Cyclohexylbis(2-ethylphenyl)phosphine typically involves the reaction of cyclohexylphosphine with 2-ethylphenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and process controls to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Cyclohexylbis(2-ethylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-ethylphenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Cyclohexylbis(2-ethylphenyl)phosphine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Properties
Molecular Formula |
C22H29P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
cyclohexyl-bis(2-ethylphenyl)phosphane |
InChI |
InChI=1S/C22H29P/c1-3-18-12-8-10-16-21(18)23(20-14-6-5-7-15-20)22-17-11-9-13-19(22)4-2/h8-13,16-17,20H,3-7,14-15H2,1-2H3 |
InChI Key |
GAHNNZVUAVDXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















